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3',5'-diacetyl-O^2^,2-cyclouridine

conformational analysis X-ray crystallography cyclonucleoside

3',5'-Diacetyl-O2,2-cyclouridine (CAS 28309-53-7), systematically named 2,2'-anhydro-1-(3,5-di-O-acetyl-β-D-arabinofuranosyl)uracil, is a protected cyclonucleoside in which the uracil base and arabinose sugar are covalently linked through an O2,2'-bridge, and the 3'- and 5'-hydroxyl groups are capped with acetyl esters. This rigid, fused tricyclic scaffold is recognized as a key synthetic intermediate for accessing arabinouridine nucleotides and 2'-modified uridine analogs.

Molecular Formula C13H14N2O7
Molecular Weight 310.26 g/mol
CAS No. 28309-53-7
Cat. No. B3326742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-diacetyl-O^2^,2-cyclouridine
CAS28309-53-7
Molecular FormulaC13H14N2O7
Molecular Weight310.26 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C2C(O1)N3C=CC(=O)N=C3O2)OC(=O)C
InChIInChI=1S/C13H14N2O7/c1-6(16)19-5-8-10(20-7(2)17)11-12(21-8)15-4-3-9(18)14-13(15)22-11/h3-4,8,10-12H,5H2,1-2H3/t8-,10-,11+,12-/m1/s1
InChIKeyAXUJTCUYAOPZNY-KXGXSXBTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',5'-Diacetyl-O2,2-cyclouridine (CAS 28309-53-7): Core Structural and Synthetic Identity for Nucleoside Procurement


3',5'-Diacetyl-O2,2-cyclouridine (CAS 28309-53-7), systematically named 2,2'-anhydro-1-(3,5-di-O-acetyl-β-D-arabinofuranosyl)uracil, is a protected cyclonucleoside in which the uracil base and arabinose sugar are covalently linked through an O2,2'-bridge, and the 3'- and 5'-hydroxyl groups are capped with acetyl esters [1]. This rigid, fused tricyclic scaffold is recognized as a key synthetic intermediate for accessing arabinouridine nucleotides and 2'-modified uridine analogs [2]. Its molecular formula is C13H14N2O7 with a molecular weight of 310.26 g/mol, and it is supplied as a crystalline solid with a reported melting point of 461–463 K [1].

Why Unprotected or Differently Protected Cyclouridine Analogs Cannot Replace 3',5'-Diacetyl-O2,2-cyclouridine in Synthesis


Substituting unprotected 2,2'-cyclouridine (CAS 3736-77-4) or the 5'-monoacetylated derivative for 3',5'-diacetyl-O2,2-cyclouridine leads to divergent reactivity and product profiles. The acetyl groups at both 3'- and 5'-positions are not passive protecting groups; they dictate the solid-state conformation and influence the regioselectivity of nucleophilic ring-opening reactions. Specifically, the 3',5'-diacetyl derivative adopts a well-characterized C4'-endo puckering (with puckering parameters Q = 0.313 Å, φ = 142.0°) that is distinct from the C2'-endo or C3'-endo conformations typical of unprotected ribonucleosides [1]. This conformational pre-organization is critical for the subsequent stereospecific introduction of substituents at the 2'-position, as demonstrated by its exclusive conversion to 2'-deoxy-2'-acetylthio-3',5'-di-O-acetyluridine upon treatment with thioacetic acid [2]. Procurement of the correct protected intermediate is therefore a gatekeeper step for reproducible synthesis of 2'-modified uridine libraries.

Quantitative Differentiation Data for 3',5'-Diacetyl-O2,2-cyclouridine Against Closest Analogs


Furanose Ring Conformation: C4'-endo vs. C2'-endo/C3'-endo in Unprotected Nucleosides

X-ray diffraction analysis of the title compound reveals a nearly perfect C4'-endo (4E) envelope conformation for the furanose ring, with puckering parameters Q = 0.313 (2) Å and φ = 142.0 (8)°, close to the ideal value of φ = 144° for a C4'-endo envelope [1]. In contrast, standard unprotected nucleosides overwhelmingly populate C2'-endo (2E) or C3'-endo (3E) conformations, and the C4'-endo mode was historically considered energetically unfavorable due to a short O2'···O3' distance and eclipsing interactions [1]. The O2,2'-cyclization forces the ribosyl configuration into arabinosyl geometry, eliminating steric congestion at O3' and enabling the C4'-endo state [1].

conformational analysis X-ray crystallography cyclonucleoside

Synthetic Yield: 3',5'-Diacetyl-cyclouridine vs. Desired Unsaturated Uridine Byproduct

When 2',3'-O-(methoxymethylene)uridine is refluxed in acetic anhydride, the title 3',5'-diacetylated cyclouridine (I) is obtained as the major product in 65% isolated yield after 5 h of boiling, while the originally targeted 1-(5-O-acetyl-2,3-dideoxy-β-D-glycero-pent-2-enofuranosyl)uracil (II) forms in only 23% yield and is unstable under the reaction conditions [1]. This demonstrates that the cyclization–acetylation pathway is kinetically and thermodynamically favored over the elimination pathway, and that compound (I) is the thermodynamically stable product of this reaction manifold [1].

synthetic chemistry reaction selectivity cyclonucleoside

Glycosidic Torsion Angle: Syn-Conformation Locked in 3',5'-Diacetyl-cyclouridine

The glycosidic torsion angle χ (O4'–C1'–N1–C6) in the title compound is 296.8 (5)°, confirming a rigid syn-conformation [1]. This value is consistent with the syn-range (χ ≈ 240°–300°) and compares closely with the non-acetylated analog 2,2'-anhydro-1-β-D-arabinofuranosyluracil (χ = 294.5°) and the cytosine analog 2,2'-anhydro-1-β-D-arabinofuranosylcytosine (χ = 299°) [1]. Non-cyclized uridine can freely interconvert between syn and anti, but the O2,2'-bridge permanently locks the aglycone in the syn orientation, which is the conformation required for uridine phosphorylase binding [2].

glycosidic bond conformation syn/anti enzyme recognition

Exocyclic C4'–C5' Bond Conformation: gauche–trans in 3',5'-Diacetyl-cyclouridine vs. gauche–gauche in Standard Nucleosides

The exocyclic C4'–C5' bond in the title compound adopts a gauche–trans conformation (φOO = 55.7 (4)°, φOC = 173.2 (3)°), contrasting with the gauche–gauche conformation commonly observed in unconstrained nucleosides [1]. This unusual geometry is stabilized by an intramolecular C5'–H5'2···π(pyrimidine) hydrogen bond and a C7–O7···π(pyrimidine) interaction, both of which are absent in the non-acetylated parent cyclouridine due to the lack of the 5'-O-acetyl moiety [1].

exocyclic conformation crystal packing hydrogen bonding

Utility as a Penultimate Intermediate: Exclusive Reactivity with Thioacetic Acid

Treatment of 2,2'-cyclo-3',5'-di-O-acetyluridine (the title compound) with thioacetic acid exclusively affords 2'-deoxy-2'-acetylthio-3',5'-di-O-acetyluridine in a single step, which then serves as the key intermediate for 2'-deoxy-2'-mercaptouridine and its disulfide [1]. This regioselective ring-opening contrasts with the behavior of 2,2'-cyclouridine derivatives lacking the 3',5'-diacetyl protection, which often yield mixtures of N3- and 2'-substituted products due to competing reactivity at the unprotected nucleobase [2].

synthetic intermediate regioselectivity 2'-modified nucleosides

Coplanarity of Oxazolidine and Uracil Rings: Structural Rigidity Comparison

In the crystal structure of the title compound, the fused five-membered oxazolidine ring and the six-membered uracil ring are essentially coplanar, with a root-mean-square deviation of only 0.012 (5) Å and a dihedral angle of –3.2 (3)° between them [1]. This near-perfect coplanarity results from the sp² hybridization requirements at atoms N1 and C2 and is a direct consequence of the O2,2'-cyclization. Non-cyclized nucleosides exhibit base–sugar interplanar angles that vary widely (typically 50°–90°) depending on glycosidic torsion and sugar pucker, making them conformationally heterogeneous [1].

ring planarity conformational restriction crystal structure

High-Impact Application Scenarios for 3',5'-Diacetyl-O2,2-cyclouridine Based on Verified Differentiation Evidence


Synthesis of 2'-Deoxy-2'-mercaptouridine and Disulfide-Linked Dinucleosides

The exclusive ring-opening of 3',5'-diacetyl-cyclouridine with thioacetic acid to give 2'-deoxy-2'-acetylthio-3',5'-di-O-acetyluridine [1] enables a concise route to 2'-deoxy-2'-mercaptouridine and its disulfide dimer, compounds used as mechanistic probes of ribonucleotide reductase and as building blocks for disulfide-tethered oligonucleotide conjugates. Procurement of the 3',5'-diacetyl-protected cyclouridine is essential here, as the acetyl groups prevent competing N3-alkylation and ensure regioselective C2'-attack [2].

Precursor for Arabinouridine Nucleotides via Phosphodiesterase-Mediated Hydrolysis

Protected O2,2'-cyclouridines are readily converted into arabinouridine nucleotides by treatment with snake venom and spleen phosphodiesterases [1]. The 3',5'-diacetyl derivative serves as an ideal substrate because the acetyl esters are stable under enzymatic conditions yet can be chemoselectively removed post-hydrolysis to afford free arabinouridine monophosphates, which are otherwise difficult to access through direct phosphorylation of arabinouridine due to competing 3'- vs. 5'-regioselectivity issues.

Conformational Reference Standard for Circular Dichroism and NMR Structure Determination

The perfectly coplanar oxazolidine–uracil ring system (RMS deviation = 0.012 Å) and the defined C4'-endo pucker (φ = 142.0°) [1] make 3',5'-diacetyl-cyclouridine an excellent solid-state and solution-phase reference compound for calibrating CD spectral interpretations and Karplus-type proton–proton coupling constant analyses in nucleoside conformational studies. Laboratories engaged in nucleoside analog structure elucidation benefit from having a conformationally locked standard with precisely known dihedral angles.

Building Block for 2'-Substituted Uridine Libraries in Antiviral Drug Discovery

The rigid syn-conformation (χ = 296.8°) and the activated C2'-position of 3',5'-diacetyl-cyclouridine enable systematic introduction of diverse nucleophiles (thiols, azides, halides) at C2' with predictable stereochemistry [1][2]. This facilitates the parallel synthesis of 2'-modified uridine libraries for screening against viral RNA-dependent RNA polymerases, where the arabino configuration and C4'-endo conformation are known to influence polymerase recognition and chain termination.

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